4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Descripción general

Descripción

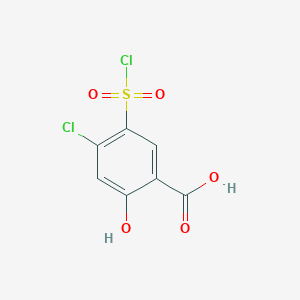

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O5S It is a derivative of benzoic acid, characterized by the presence of chloro, chlorosulfonyl, and hydroxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of 4-chloro-2-hydroxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

Chlorination: 4-Chloro-2-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 5-position.

Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

The reaction conditions typically involve maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of chlorosulfonic acid. The use of automated systems ensures consistent product quality and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like sodium borohydride.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of sulfonamides or esters.

Reduction: Formation of sulfonamides.

Oxidation: Formation of ketones or aldehydes.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of various organic compounds. It can undergo several types of chemical reactions:

- Substitution Reactions : The chloro and chlorosulfonyl groups can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions : The chlorosulfonyl group can be reduced to form sulfonamides.

- Oxidation Reactions : The hydroxy group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, alcohols | Basic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

Pharmaceutical Applications

The compound has significant potential in drug development due to its biological activity. It is involved in the synthesis of various pharmaceuticals, including diuretics like Xipamide, which is used for treating hypertension and edema.

Case Study: Xipamide Synthesis

Xipamide's synthesis involves using this compound as a critical intermediate. This compound's reactivity allows for the introduction of functional groups necessary for the drug's efficacy .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials with specific properties. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for creating functional materials.

Analytical Chemistry

This compound serves as a reagent in analytical methods for detecting and quantifying various substances. Its reactivity allows it to form derivatives that can be easily analyzed through spectroscopic methods.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

- 2-Chloro-5-(chlorosulfonyl)benzoic acid

- 4-Chloro-5-hydroxy-2-nitrobenzoic acid

Uniqueness

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and chlorosulfonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS No. 14665-31-7) is an organic compound with significant biological activity, particularly as an intermediate in pharmaceutical synthesis. Its unique structural features, including a hydroxyl group and chlorinated substituents, contribute to its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂O₅S. The compound features:

- Chlorine Atom : Enhances electrophilicity.

- Chlorosulfonyl Group (SO₂Cl) : Provides unique reactivity, allowing for various chemical modifications.

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and solubility in polar solvents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is crucial for its applications in drug development, particularly in the synthesis of diuretics like Xipamide, which regulate renal function and blood pressure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures have exhibited antifungal and antibacterial properties.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Pharmacological Applications : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting renal function.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of derivatives from this compound revealed that modifications to the chlorosulfonyl group could enhance biological activity against certain bacterial strains. The derivatives were tested for their binding affinity to target enzymes, showing promising results for further development in antimicrobial therapies.

Case Study 2: Pharmacological Impact

In another investigation, derivatives of this compound were evaluated for their effects on blood pressure regulation in animal models. Results indicated that certain modifications led to significant reductions in systolic blood pressure, highlighting the potential of these compounds as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid | Hydroxyl group, nitro group | Nitro group may enhance reactivity |

| 4-Chloro-2-hydroxybenzoic Acid | Hydroxyl group, single chlorine atom | Lacks sulfonyl functionality |

| Salicylic Acid | Hydroxyl group | No chlorination or sulfonation |

| Xipamide | Derived from this compound | Directly used as a therapeutic agent |

Applications in Scientific Research

The compound's versatility makes it valuable in various fields:

- Organic Synthesis : Used as an intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for potential use in drug formulations targeting hypertension and renal disorders.

- Material Science : Employed in creating polymers with specific properties due to its reactive functional groups.

Propiedades

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNODOIWKMVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550977 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14665-31-7 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.